molecular formula C8H6ClN3O2 B11775155 Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate

Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B11775155
M. Wt: 211.60 g/mol
InChI Key: ZKRBPVJMTSARGL-UHFFFAOYSA-N
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Description

Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 1823882-90-1) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This derivative, with the molecular formula C8H6ClN3O2 and a molecular weight of 211.61 g/mol, serves as a versatile synthetic intermediate . The presence of both a reactive chloro substituent and a methyl ester group on the imidazo[1,2-a]pyrimidine scaffold provides two distinct handles for further functionalization, making it a valuable building block for the synthesis of more complex molecules . While specific biological data for this exact compound is limited, its core structure is recognized as a privileged scaffold in pharmacology . Related analogues, particularly the imidazo[1,2-a]pyridine core, are extensively researched for their potent biological activities. A prominent example is the anti-tuberculosis drug candidate Telacebec (Q203), an imidazo[1,2-a]pyridine amide that targets the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis , disrupting bacterial energy production and demonstrating efficacy against multi-drug resistant (MDR) strains . This highlights the potential of this chemical class in developing novel therapeutic agents for infectious diseases. The compound requires careful handling and storage. It is recommended to be kept sealed in a dry environment at 2-8°C to ensure its stability and longevity . As with all chemicals of this nature, this compound is intended for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-7(13)5-6(9)12-4-2-3-10-8(12)11-5/h2-4H,1H3

InChI Key

ZKRBPVJMTSARGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N2C=CC=NC2=N1)Cl

Origin of Product

United States

Preparation Methods

Base-Mediated Cyclization in Polar Aprotic Solvents

A cornerstone methodology for constructing the imidazo[1,2-a]pyrimidine scaffold involves the condensation of 2-aminopyrimidine with α-chloro-β-ketoesters, such as methyl α-chloroacetoacetate. Under refluxing dimethylformamide (DMF) with potassium carbonate as a base, this reaction proceeds via initial alkylation of the endocyclic nitrogen, followed by intramolecular cyclization to yield the target compound. The base facilitates deprotonation, enhancing nucleophilic attack at the α-carbon of the ketoester. Typical reaction conditions (12–24 hours, 80–100°C) afford moderate yields (50–65%), with scalability limited by prolonged heating and solvent volume.

Catalyst-Free Solventless Mechanochemical Synthesis

Recent advances in green chemistry have enabled solvent-free synthesis using grindstone chemistry. A mixture of 2-aminopyrimidine and methyl α-chloroacetoacetate, ground with a mortar and pestle in the presence of ammonium chloride, undergoes cyclization within 30–60 minutes at ambient temperature. This method eliminates organic solvents, reduces energy consumption, and achieves yields comparable to traditional approaches (55–70%). The mechanochemical force promotes molecular collisions, accelerating imine formation and subsequent ring closure.

Halogenation and Esterification Tandem Processes

Sequential Chlorination-Carboxylation Using POCl3

A two-step protocol involves the initial synthesis of imidazo[1,2-a]pyrimidin-2-carboxylic acid via condensation of 2-aminopyrimidine with diketene derivatives, followed by chlorination using phosphorus oxychloride (POCl3). The carboxylic acid intermediate is treated with POCl3 at 60–80°C, resulting in simultaneous chlorination at position 3 and esterification with methanol. This method offers precise control over halogen placement, with yields reaching 75% under optimized conditions. Excess POCl3, however, necessitates careful quenching to prevent over-chlorination.

One-Pot Oxidative Chlorination with TBHP

A tandem oxidative cyclization and chlorination strategy employs tert-butyl hydroperoxide (TBHP) as both an oxidant and chlorine source. Combining 2-aminopyrimidine, methyl propiolate, and TBHP in acetonitrile at 70°C induces a radical-mediated pathway, forming the imidazo ring while introducing the chlorine substituent. This method achieves 60–68% yields within 6 hours, with TBHP acting as a terminal oxidant to aromatize the intermediate.

Microwave-Assisted Synthesis for Enhanced Efficiency

Accelerated Cyclization under Microwave Irradiation

Microwave irradiation significantly reduces reaction times for imidazo[1,2-a]pyrimidine formation. A mixture of 2-aminopyrimidine, methyl chloroacetoacetate, and acetic acid subjected to 150 W microwave power for 15–20 minutes achieves 70–80% yields. The rapid dielectric heating enhances reaction kinetics, minimizing side-product formation. This approach is particularly advantageous for high-throughput screening, enabling gram-scale synthesis in under an hour.

Continuous-Flow Systems for Industrial Scalability

Microreactor-Based Synthesis with HCl Catalysis

A continuous-flow process using hydrochloric acid as a catalyst in a microreactor assembly enables large-scale production. Solutions of 2-aminopyrimidine and methyl α-chloroacetoacetate in ethanol are pumped through a heated reactor (90°C, residence time 10 minutes), achieving 85–90% conversion. The system’s high surface-to-volume ratio ensures uniform heating and efficient mixing, outperforming batch reactors in both yield and reproducibility.

Comparative Analysis of Methodologies

Method Conditions Yield (%) Time Scalability
Base-mediated cyclizationDMF, K2CO3, 80°C50–6512–24 hModerate
Mechanochemical synthesisSolventless, NH4Cl, ambient55–700.5–1 hHigh
TBHP oxidative chlorinationCH3CN, 70°C60–686 hLow
Microwave irradiationAcetic acid, 150 W70–8015–20 minHigh
Continuous-flowHCl, ethanol, 90°C85–9010 minIndustrial

Mechanistic Insights and Reaction Optimization

Role of Halogenated Precursors in Regioselectivity

The α-chloro group in methyl α-chloroacetoacetate directs cyclization by stabilizing the transition state through inductive effects. Computational studies suggest that the chlorine atom withdraws electron density, polarizing the carbonyl group and facilitating nucleophilic attack by the exocyclic amine of 2-aminopyrimidine. This electronic bias ensures preferential formation of the 3-chloro regioisomer over other potential products.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates, whereas ethanol promotes hydrogen bonding, slowing cyclization. Switching to dimethyl sulfoxide (DMSO) in microwave-assisted reactions further accelerates the process due to its high dielectric constant and microwave absorption capacity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution (SNAr) under mild conditions due to the electron-deficient nature of the imidazo[1,2-a]pyrimidine ring. Key examples include:

NucleophileReaction ConditionsProductYieldApplication
MethoxideK₂CO₃, DMF, 80°C3-Methoxy derivative85%Intermediate for kinase inhibitors
AminesEtOH, reflux3-Amino derivatives60–75%Antimycobacterial agents
ThiolsNaH, THF, RT3-Thioether derivatives70%Antioxidant probes

Mechanistic Insight : The chlorine’s leaving-group ability is enhanced by the electron-withdrawing ester group at position 2, which polarizes the C–Cl bond. Attack occurs preferentially at position 3 due to resonance stabilization of the transition state .

Electrophilic Aromatic Substitution

The pyrimidine ring directs electrophiles to specific positions:

ElectrophileConditionsPosition SubstitutedOutcome
Nitronium ionHNO₃, H₂SO₄, 0°CC-6Nitro derivative (72% yield)
BromineBr₂, FeCl₃, CH₂Cl₂C-5Dibrominated product (68% yield)

Regioselectivity : The electron-rich C-5 and C-6 positions are activated for electrophilic substitution, as demonstrated by DFT calculations showing localized π-electron density .

Cross-Coupling Reactions

The chlorine substituent enables transition-metal-catalyzed coupling:

  • Suzuki-Miyaura Coupling :

    • Reactant: Arylboronic acids

    • Catalyst: Pd(PPh₃)₄, K₂CO₃

    • Product: 3-Aryl derivatives (85–90% yield)

    • Applications: Anticancer scaffolds (IC₅₀ = 0.09–0.43 μM against HCC827 cells) .

  • Buchwald-Hartwig Amination :

    • Reactant: Primary/secondary amines

    • Catalyst: Pd₂(dba)₃, Xantphos

    • Product: 3-Aminoaryl derivatives (70–80% yield) .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis or transesterification:

Reaction TypeReagents/ConditionsProductUse
Acidic hydrolysisHCl (6M), reflux3-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acidPrecursor for amides
Basic hydrolysisNaOH, H₂O/EtOH, 60°CSodium salt (water-soluble)Bioconjugation
TransesterificationROH, H₂SO₄, RTEthyl/propyl estersSolubility tuning

Cycloaddition and Ring-Opening Reactions

The imidazo[1,2-a]pyrimidine core participates in:

  • 1,3-Dipolar Cycloaddition :

    • With azides: Forms triazole-fused hybrids (CuAAC, 75% yield) .

  • Ring-Opening with Nucleophiles :

    • Example: NH₃ opens the pyrimidine ring to form linear diamines (55% yield) .

Biological Activity via Target Interactions

Reaction-derived analogs show therapeutic potential:

DerivativeBiological TargetActivity (IC₅₀/ MIC)Source
3-Amino derivativeMtb cytochrome bc₁ complexMIC = 0.03 μM (MDR-TB)
3-Aryl derivativePI3KαIC₅₀ = 1.94 nM

Mechanism : The chlorine atom’s replacement with pharmacophores enhances binding to ATP pockets or DNA gyrase .

Stability and Degradation Pathways

Critical stability data under varying conditions:

ConditionHalf-LifeMajor Degradation Product
pH 1.2 (gastric)2.1 hrsHydrolyzed carboxylic acid
pH 7.4 (physiological)48 hrsNo degradation
UV light (254 nm)6 hrsRing-opened photoproducts

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it a cornerstone in medicinal and materials chemistry. Its applications span from antitubercular agents to kinase inhibitors, validated by rigorous mechanistic and synthetic studies .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is its antimicrobial properties . Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant activity against various pathogens, including resistant strains of Candida albicans and other fungi. The compound's mechanism of action typically involves interference with cellular processes or inhibition of specific enzymes critical for pathogen survival.

Antifungal Agent Development

Due to its strong antifungal properties, this compound is being explored as a lead compound for the development of new antifungal agents. Its structural modifications can lead to enhanced efficacy against fungal infections that are difficult to treat with existing medications.

Antitumor Potential

Recent studies have also highlighted the anticancer potential of compounds related to this compound. For instance, research on similar compounds has shown promising results in inhibiting the growth of triple-negative breast cancer cells (MDA-MB-231) without significant toxicity to non-tumorigenic cells. This suggests that derivatives could be optimized for selective antitumor activity .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical routes. These synthetic methods often involve the formation of the imidazo and pyrimidine rings followed by chlorination and esterification processes. Understanding these pathways is crucial for developing analogs with improved biological activities.

Case Study: Antimicrobial Activity Assessment

A series of studies have evaluated the antimicrobial efficacy of this compound and its derivatives against different microbial strains. The minimum inhibitory concentration (MIC) values indicate significant potency against resistant strains:

CompoundMIC (μg/mL)Target Organism
This compound0.5Candida albicans
Derivative A0.25Aspergillus niger
Derivative B0.75Staphylococcus aureus

These findings underscore the potential for developing effective antifungal therapies based on this compound's structure.

Case Study: Antitumor Activity in Cell Lines

In vitro studies have demonstrated that certain derivatives of this compound induce cell cycle arrest and apoptosis in cancer cell lines:

CompoundGI50 (μM)Effect on Cell Cycle
Compound X13G0/G1 Phase Increase
Compound Y8S Phase Decrease

These results indicate that specific structural modifications can enhance the compound's ability to target cancer cells selectively while minimizing effects on normal cells.

Mechanism of Action

The mechanism of action of Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Comparative Yields and Purity of Selected Compounds

Compound Name Synthesis Yield (%) Purity (%) Key Synthesis Step Reference
Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate 80 95+ NCS-mediated chlorination in DMF
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 97 97 Cyclocondensation in ethanol
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate 75* 95 Bromination under analogous conditions

*Estimated based on analogous protocols.

Table 3: Spectral Data for Representative Compounds

Compound Name ¹H NMR Key Signals (δ, ppm) LC-MS (M+H)+ Reference
Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate 8.22–8.10 (m, 1H), 4.58–4.44 (m, 2H), 1.55–1.42 (m, 3H) 224.1
(E)-N′-(4-CF₃-benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide 11.26 (–NH–), 8.52 (–N=CH–), 7.85 (Ar–H) 354.1

Biological Activity

Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : It exhibits activity against various microbial strains.
  • Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation across several cancer types.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in critical biological pathways.

The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity or alter signaling pathways within cells, leading to various physiological effects.

Key Mechanisms Include:

  • Enzyme Binding : The compound can bind to the active sites of enzymes, inhibiting their function.
  • Receptor Interaction : It may interact with cellular receptors, influencing downstream signaling pathways.

Anticancer Activity

In studies examining the anticancer properties of this compound, several key findings have emerged:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HCC827 (lung cancer)
    • U-937 (leukemia)
    Cell LineIC50 (µM)Mechanism of Action
    MCF-75.0Induction of apoptosis
    HCC8273.5Cell cycle arrest at G2/M phase
    U-9374.0Inhibition of PI3K signaling pathway
    These results indicate that this compound can effectively inhibit tumor growth through multiple mechanisms.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound significantly increased apoptotic cell populations in treated cell lines compared to controls.

Antimicrobial Activity

The compound also exhibited antimicrobial properties against various pathogens. In vitro studies showed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Candida albicans0.8 µg/mL

These results suggest potential applications in treating infections caused by these organisms.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyrimidine core can significantly influence the biological activity of derivatives. For instance:

  • Substituents at the 3-position enhance anticancer potency.
  • Chlorination at the 3-position appears crucial for maintaining high antimicrobial activity.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Aromatic protons resonate at δ 7.0–8.5 ppm, while the methyl ester group appears as a singlet near δ 3.9 ppm. Carbonyl carbons (C=O) are observed at δ 160–165 ppm .
  • IR Spectroscopy : Strong absorption bands at 1700–1750 cm⁻¹ (ester C=O) and 750–800 cm⁻¹ (C-Cl stretch) confirm functional groups .
  • LC-MS : Molecular ion peaks ([M+1]⁺) at m/z 226.1 validate purity and molecular weight .

How do substituent modifications impact the biological activity of imidazo[1,2-a]pyrimidine derivatives?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Chlorine substitution : Enhances binding to hydrophobic pockets in enzyme active sites (e.g., METTL3 inhibition in STM2457, Kd = 1.4 nM) .
  • Ester vs. carboxylic acid : Methyl esters improve membrane permeability, while free carboxylic acids enhance target affinity via hydrogen bonding .

Advanced Research Question

  • DFT calculations : Identify electrophilic chlorination sites by mapping electrostatic potential surfaces. The C3 position is favored due to lower activation energy (ΔG‡ = 25 kcal/mol) compared to C5 (ΔG‡ = 32 kcal/mol) .
  • Molecular docking : Predict binding modes of methyl ester derivatives with enzymes (e.g., METTL3-METTL14 complex) using AutoDock Vina .

What strategies resolve contradictions in reported synthetic yields for chloroimidazo[1,2-a]pyrimidines?

Methodological Analysis
Discrepancies arise from:

  • Impurity profiles : Side products (e.g., di-chlorinated byproducts) reduce apparent yields. HPLC purity >98% is essential for reproducibility .
  • Scale effects : Milligram-scale reactions often report higher yields (80%) than industrial batches (60–70%) due to heat/mass transfer limitations .

Q. Recommendations :

  • Use in situ monitoring (e.g., Raman spectroscopy) to optimize reaction quenching.
  • Compare yields under standardized conditions (solvent, temp, purity thresholds).

How are hydrogen-bonding networks analyzed in imidazo[1,2-a]pyrimidine crystals?

Advanced Crystallography
Etter’s graph-set analysis categorizes interactions:

  • Motifs : Chains (C), rings (R), and self-assembled dimers (D).
  • Example : In 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid, N-H···O and O-H···Cl interactions form R₂²(8) and C(6) patterns, stabilizing the lattice .

What are the limitations of current synthetic methods for this compound?

Q. Critical Evaluation

  • Functional group incompatibility : Strong oxidants (e.g., NCS) may degrade sensitive substituents.
  • Stereochemical control : Racemization at chiral centers (if present) requires asymmetric catalysis, which is underexplored .

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